2-(Aminomethyl)benzonitrile hydrochloride

Catalog No.
S700015
CAS No.
1134529-25-1
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzonitrile hydrochloride

CAS Number

1134529-25-1

Product Name

2-(Aminomethyl)benzonitrile hydrochloride

IUPAC Name

2-(aminomethyl)benzonitrile;hydrochloride

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H

InChI Key

RPZAONDDEHFWOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C#N.Cl

Canonical SMILES

C1=CC=C(C(=C1)CN)C#N.Cl

2-(Aminomethyl)benzonitrile hydrochloride (CAS 1134529-25-1) is a highly versatile, bench-stable building block extensively utilized in the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs), most notably dipeptidyl peptidase-4 (DPP-4) inhibitors such as Alogliptin. As the hydrochloride salt of 2-cyanobenzylamine, it presents as a stable, weighable crystalline solid, overcoming the severe handling limitations of its free base form. In industrial procurement, this compound is prioritized for its dual functionality—a primary amine primed for acylation or urea formation, and an ortho-nitrile group capable of subsequent cyclization or specific target binding interactions. Its predictable reactivity and high purity profile make it a critical raw material for scalable pharmaceutical manufacturing and advanced organic synthesis [1].

Substituting 2-(Aminomethyl)benzonitrile hydrochloride with its free base, regioisomers, or alternative benzylic halides introduces critical process failures. The free base form is notoriously unstable, prone to degradation, and presents as an oil, making precise stoichiometric scaling and long-term storage commercially unviable. Attempting to substitute with 3- or 4-cyanobenzylamine completely abolishes the ortho-relationship required for specific spatial orientations in target APIs or for intramolecular cyclizations. Furthermore, substituting with 2-(bromomethyl)benzonitrile—a common alternative precursor—forces manufacturers to employ hazardous reagents like sodium hydride in difficult-to-recover solvents (e.g., DMF/DMSO), drastically reducing overall atom economy and increasing waste disposal costs[1].

Superior Intermediate Yield and Reagent Safety in API Synthesis

In the synthesis of pyrimidine-2,4-dione based APIs (such as Alogliptin), the choice of benzylic precursor dictates the entire process safety and efficiency. Utilizing 2-(Aminomethyl)benzonitrile hydrochloride allows for direct urea formation (e.g., with methyl isocyanate) and subsequent cyclization, achieving intermediate yields of 85–87.6% under mild conditions without hazardous bases. In contrast, the alternative route using 2-(bromomethyl)benzonitrile requires harsh alkylation conditions utilizing sodium hydride (NaH) in anhydrous DMF/DMSO, yielding only 50–54% of the corresponding N-benzyluracil derivative. The aminomethyl route eliminates the need for pyrophoric reagents and high-boiling solvent mixtures that are notoriously difficult to recycle [1].

Evidence DimensionIntermediate Synthesis Yield & Reagent Profile
Target Compound Data85–87.6% yield; mild conditions (e.g., Et3N, DCM)
Comparator Or Baseline2-(Bromomethyl)benzonitrile: 50–54% yield; requires NaH in DMF/DMSO
Quantified DifferenceUp to 33% absolute yield increase with elimination of pyrophoric reagents
ConditionsIndustrial-scale synthesis of N-benzyluracil or urea intermediates for DPP-4 inhibitors

Procuring the aminomethyl hydrochloride salt directly improves process safety, simplifies solvent recovery, and significantly boosts overall synthetic yield.

Enhanced Shelf-Life and Weighing Precision via Hydrochloride Salt Formulation

Primary benzylic amines with ortho-electron-withdrawing groups are highly susceptible to atmospheric degradation, including oxidation and spontaneous polymerization. The free base of 2-(aminomethyl)benzonitrile typically exists as an unstable oil or low-melting solid, complicating precise stoichiometric measurements required for GMP manufacturing. Formulating the compound as a hydrochloride salt (CAS 1134529-25-1) converts it into a free-flowing, bench-stable crystalline solid. This salt form ensures >99% purity retention over extended storage periods and allows for exact molar equivalents to be used in sensitive coupling reactions, directly reducing batch-to-batch variability [1].

Evidence DimensionPhysical State and Handling Stability
Target Compound DataStable, free-flowing crystalline solid; high purity retention
Comparator Or Baseline2-(Aminomethyl)benzonitrile (Free Base): Unstable oil/low-melting solid prone to degradation
Quantified DifferenceTransition from an unstable, hard-to-weigh oil to a highly stable, precisely weighable solid
ConditionsBulk storage and GMP manufacturing environments

The hydrochloride salt eliminates the severe handling and degradation issues of the free base, ensuring reproducible scaling and prolonged shelf life.

Strict Ortho-Regiochemistry for API Spatial Orientation

The specific ortho-arrangement of the aminomethyl and cyano groups is a strict structural requirement for the biological efficacy of downstream products. In the design of DPP-4 inhibitors, the 2-cyano group on the benzyl ring engages in critical binding interactions within the S1 pocket of the target enzyme. Substituting 2-(Aminomethyl)benzonitrile hydrochloride with 3-cyanobenzylamine or 4-cyanobenzylamine alters the vector of the cyano group, completely disrupting this spatial orientation and resulting in a massive loss of target affinity. Therefore, the exact 2-substituted regioisomer is mandatory for procurement to ensure the final API functions correctly [1].

Evidence DimensionDownstream Target Affinity (DPP-4 Inhibition)
Target Compound DataOrtho-cyano group perfectly aligns with S1 binding pocket
Comparator Or BaselineMeta- or Para-cyanobenzylamine derivatives: Misaligned cyano vector
Quantified DifferenceComplete loss of target affinity and therapeutic efficacy if regioisomer is substituted
ConditionsStructure-Activity Relationship (SAR) optimization for DPP-4 inhibitors

Buyers cannot substitute this compound with cheaper meta or para isomers, as the exact ortho-regiochemistry is fundamentally required for the end-product's function.

Commercial Synthesis of DPP-4 Inhibitors (e.g., Alogliptin)

Directly leveraging the superior yield and safety profile over bromomethyl alternatives, this compound is the premier starting material for synthesizing pyrimidine-2,4-dione-based anti-diabetic drugs. It reacts efficiently with isocyanates or methacrylamides to form the core API structure without requiring hazardous sodium hydride [1].

Synthesis of Fused Nitrogen Heterocycles (Isoindolines and Quinazolines)

The ortho-relationship between the primary amine and the nitrile group makes this compound an ideal bifunctional precursor. It is heavily utilized in cyclization reactions to rapidly construct isoindoline and quinazoline scaffolds, which are ubiquitous in modern drug discovery and agrochemical development [2].

Development of Advanced Urea and Amide Intermediates

Thanks to the high stability and precise weighability of the hydrochloride salt form, it is widely used in high-throughput screening and parallel synthesis to generate libraries of stable urea and amide intermediates, avoiding the degradation issues associated with the free base[1].

Dates

Last modified: 08-15-2023

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